molecular formula C26H18N2O B5035504 2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B5035504
M. Wt: 374.4 g/mol
InChI Key: JHROIMOZXFLFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile is a chemical compound that has attracted significant attention in scientific research. It is a member of the benzo[h]chromene family of compounds, which have been shown to have potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, reduce inflammation in animal models, and have neuroprotective effects in animal models. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile in lab experiments is that it has been shown to have potential therapeutic applications in a variety of scientific research fields. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile. One potential direction is to further investigate its anti-cancer properties, with a focus on identifying the specific pathways through which it inhibits cancer cell growth. Another potential direction is to investigate its potential as a treatment for neurodegenerative diseases, with a focus on identifying the specific neurotransmitters and pathways that are modulated by this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations for its use in therapeutic applications.

Synthesis Methods

The synthesis of 2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile involves a multi-step process. The first step is the synthesis of 4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile, which is achieved through a reaction between 4-biphenylcarbonitrile and 2-(2-hydroxyphenyl)benzothiazole. The second step involves the conversion of this compound to the final product, 2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile, through a reaction with ammonia.

Scientific Research Applications

2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have potential therapeutic applications in a variety of scientific research fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. It has also been studied for its potential as a treatment for neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models.

properties

IUPAC Name

2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O/c27-16-23-24(20-12-10-18(11-13-20)17-6-2-1-3-7-17)22-15-14-19-8-4-5-9-21(19)25(22)29-26(23)28/h1-15,24H,28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHROIMOZXFLFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.